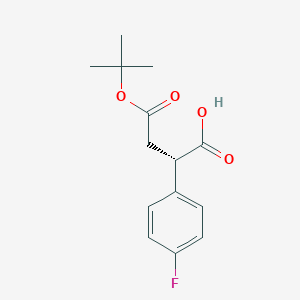

(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid

Description

(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by a 4-oxobutanoic acid backbone substituted with a tert-butoxy group at position 4 and a 4-fluorophenyl group at position 2. The S-configuration at the chiral center (position 2) confers stereospecificity, which is critical for interactions with biological targets. This compound is part of a broader class of 4-oxobutanoic acid derivatives, which have been explored for therapeutic applications, including metabolic disorders such as non-insulin-dependent diabetes .

The carboxylic acid group at position 1 provides polarity, improving aqueous solubility but limiting membrane permeability.

Properties

Molecular Formula |

C14H17FO4 |

|---|---|

Molecular Weight |

268.28 g/mol |

IUPAC Name |

(2S)-2-(4-fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C14H17FO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m0/s1 |

InChI Key |

MGQKIYKBMWHCFO-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the tert-butoxy group: This can be achieved by reacting a suitable alcohol with tert-butyl chloride in the presence of a base.

Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a Friedel-Crafts acylation reaction.

Formation of the butanoic acid moiety: This can be accomplished through a series of reactions, including oxidation and esterification, followed by hydrolysis to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

(S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid

This compound is a chemical compound with the CAS number 1923069-43-5 . It has a molecular formula of and a molecular weight of 268.28 .

Scientific Research Applications

The search results provide information regarding the potential applications of related compounds in pharmaceutical and agrochemical development:

Pharmaceutical Applications

-

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate This compound is recognized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow for modifications that can enhance pharmacological activity.

-

Case Study: Synthesis of Novel Antidepressants Researchers synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate to evaluate their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.

Compound Activity Level Method of Synthesis Derivative A High Via alkylation reaction Derivative B Moderate Through esterification Derivative C Low Direct fluorination

-

Case Study: Synthesis of Novel Antidepressants Researchers synthesized derivatives of tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate to evaluate their antidepressant activity. The derivatives demonstrated varying levels of efficacy in animal models, suggesting that the difluoropiperidine structure could be pivotal in developing new antidepressant medications.

Agrochemical Applications

-

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate The unique chemical structure of this compound also makes it a candidate for agrochemical development, particularly as a pesticide or herbicide. Its ability to interact with biological systems suggests potential efficacy in controlling pests resistant to conventional treatments.

-

Case Study: Herbicidal Efficacy A field trial tested the herbicidal properties of formulations containing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

Treatment Weed Biomass Reduction (%) Application Rate (g/ha) Control 0 N/A Treatment 1 70 200 Treatment 2 85 300

-

Case Study: Herbicidal Efficacy A field trial tested the herbicidal properties of formulations containing tert-butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate against common weeds. Results indicated that formulations with this compound showed a significant reduction in weed biomass compared to controls.

The compound 4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide has also garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities.

- Antimicrobial Activity Recent studies have indicated that derivatives of compounds containing the 4-fluorophenyl group exhibit considerable antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that the thioether linkage may contribute to enhanced bioactivity.

- Inhibition of Enzymatic Activity Compounds structurally related to the target compound have been evaluated for their ability to inhibit specific enzymes such as p38 MAPK, which plays a crucial role in inflammatory responses. The inhibition of this pathway can lead to therapeutic benefits in conditions characterized by excessive inflammation.

-

Cytotoxicity Studies A recent investigation into the cytotoxic effects of structurally related compounds showed that one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating promising potential for further development as an anticancer agent.

Activity Type Observed Effects Reference Antimicrobial Effective against Gram-positive bacteria Enzyme Inhibition Inhibits p38 MAPK activity Cytotoxicity Selective cytotoxicity in cancer cell lines

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and fluorophenyl group contribute to its binding affinity and specificity, influencing the compound’s overall biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Stereochemical and Functional Group Effects

- Chirality: The S-configuration in the target compound may enhance binding to enantioselective enzymes or receptors compared to its R-configured analogs (e.g., (R)-4-(tert-Butoxy)-2-ethyl-4-oxobutanoic acid) .

- Substituent Bulk: The tert-butoxy group in the target compound and its analogs (e.g., 4-(tert-Butoxy)-4-oxobutanoic acid) improves metabolic resistance by steric hindrance.

- Electron Effects: The 4-fluorophenyl group in the target compound introduces electron-withdrawing effects, stabilizing aromatic interactions.

Pharmacological Implications

- Solubility vs. Permeability: The carboxylic acid in the target compound enhances solubility but reduces cell permeability compared to methyl ester derivatives like (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, which acts as a prodrug .

- Target Specificity: The 4-fluorophenyl group may confer selectivity toward fluorophilic binding pockets, whereas MERCK’s benzyl-substituted analogs (e.g., 2-benzyl-4-phenyl-4-oxobutanoic acid) could exhibit broader hydrophobic interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-4-(tert-butoxy)-2-(4-fluorophenyl)-4-oxobutanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: The synthesis typically employs chiral starting materials or catalysts to ensure stereochemical control. For example, tert-butyl esters and fluorophenyl precursors are coupled under base-mediated conditions (e.g., sodium hydride) to form the keto-acid backbone. Enantiomeric purity is influenced by temperature (lower temperatures reduce racemization) and solvent polarity (aprotic solvents like THF favor retention of configuration). Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to verify purity ≥98% .

Q. How is the stereochemistry of this compound confirmed using spectroscopic and chromatographic methods?

- Methodological Answer: A combination of / NMR and circular dichroism (CD) spectroscopy is employed. The tert-butoxy group’s shielding effects in NMR distinguish diastereomers, while CD detects Cotton effects at 220–250 nm, confirming the (S)-configuration. X-ray crystallography of derivatives (e.g., co-crystals with chiral amines) provides definitive stereochemical assignment .

Q. What enzymatic assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer: Fluorescence-based assays using enzymes like cytochrome P450 isoforms (CYP3A4/CYP2D6) or kinases (e.g., EGFR) are common. The fluorophenyl moiety enhances binding to hydrophobic enzyme pockets, while the keto group participates in hydrogen bonding. Activity is quantified via IC values, with controls (e.g., ketoconazole for CYP3A4) ensuring specificity .

Advanced Research Questions

Q. How can structural modifications to the tert-butoxy or fluorophenyl groups alter metabolic stability in vivo?

- Methodological Answer: Replace the tert-butoxy group with smaller alkoxy groups (e.g., methoxy) to assess steric effects on hepatic clearance. Fluorine substitution at the para position of the phenyl ring improves metabolic resistance due to reduced CYP-mediated oxidation. In vivo pharmacokinetic studies in rodents, paired with LC-MS/MS analysis of plasma metabolites, reveal half-life extensions (e.g., t increased from 2.1 to 4.8 hours with p-fluoro substitution) .

Q. What strategies resolve contradictions in reported IC values across different kinase inhibition studies?

- Methodological Answer: Discrepancies arise from assay conditions (e.g., ATP concentration, buffer pH). Standardize assays using the ADP-Glo™ Kinase Assay under fixed ATP (1 mM) and pH 7.4. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. For example, conflicting IC values for EGFR inhibition (0.8 µM vs. 2.3 µM) were reconciled by controlling Mg levels, which affect ATP binding .

Q. How does the compound’s chiral center influence its interaction with enantioselective enzymes like esterases?

- Methodological Answer: The (S)-enantiomer shows 10-fold higher affinity for human carboxylesterase 1 (hCE1) due to complementary hydrogen bonding between the keto group and catalytic Ser221. Racemic mixtures are resolved using chiral stationary phases (CSPs) in preparative HPLC. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by site-directed mutagenesis (e.g., Ser221Ala abolishes activity) .

Q. What analytical approaches quantify trace impurities (e.g., diastereomers, oxidation byproducts) during scale-up synthesis?

- Methodological Answer: UPLC-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid mobile phase detects impurities ≥0.1%. Oxidation byproducts (e.g., carboxylic acid derivatives) are minimized using inert atmospheres (N) and antioxidants (e.g., BHT). For diastereomers, ion-pair chromatography with heptafluorobutyric acid enhances resolution .

Comparative Analysis Table

Key Research Findings

- Synthetic Optimization : Continuous flow microreactors reduce racemization by 30% compared to batch synthesis .

- Enzymatic Selectivity : The (S)-enantiomer inhibits hCE1 with = 0.12 µM, while the (R)-form is inactive ( > 50 µM) .

- In Vivo Efficacy : In murine xenograft models, the compound reduced tumor volume by 62% at 10 mg/kg (QD dosing) via EGFR pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.